molecular formula C13H16O5 B1398369 Ethyl 2-(4-methoxyphenoxy)acetoacetate CAS No. 7699-85-6

Ethyl 2-(4-methoxyphenoxy)acetoacetate

Cat. No. B1398369
CAS RN: 7699-85-6
M. Wt: 252.26 g/mol
InChI Key: PIJKLMFBBJCAOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenoxy)acetoacetate is a chemical compound with the molecular formula C13H16O5 . It is used in various chemical reactions due to its versatile properties .


Synthesis Analysis

The synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate can be achieved through various methods. One common method is the Acetoacetic Ester Synthesis . This process involves the formation of an enolate, alkylation, and decarboxylation . The enolate is formed on the shared alpha-carbon of the beta-dicarbonyl . Alkylation is then performed using alkyl halides or acyl (acid) chlorides . Finally, the ester can be removed through a process called decarboxylation .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxyphenoxy)acetoacetate consists of 13 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .


Chemical Reactions Analysis

Ethyl 2-(4-methoxyphenoxy)acetoacetate can participate in various chemical reactions. For instance, it can be used as a nucleophile in alkylation, conjugate addition, and condensation reactions . It can also undergo dehydration to yield conjugated alkynyl and allenyl esters .

Scientific Research Applications

  • Synthesis Improvement and Cost Reduction : A study by L. Jing (2003) discussed improving the synthesis process for a compound closely related to Ethyl 2-(4-methoxyphenoxy)acetoacetate, aiming at simplifying procedures and reducing production costs. The yield was reported at 70.8%.

  • Catalysis and Reaction Mechanisms : Research by E. Taylor and H. Davies (1983) explored the Rhodium(II) acetate-catalyzed decomposition of similar compounds, resulting in various products, including β,γ-unsaturated esters. This demonstrates the compound's role in complex chemical reactions.

  • Production of Pyridine Derivatives : The work of V. Dorokhov et al. (1995) focused on synthesizing 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine using Ethyl acetoacetate. This research highlights the utility of Ethyl 2-(4-methoxyphenoxy)acetoacetate in synthesizing pyridine derivatives.

  • Application in Organic Synthesis : A study by J. Tsuji et al. (1977) demonstrated the use of a related compound in organic synthesis, particularly in producing 10-hydroxy-2-decenoic acid.

  • Synthesis of Metallomesogens : Research by V. N. Kovganko and N. N. Kovganko (2013) involved synthesizing Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor to copper(II) metallomesogenic complexes, demonstrating another application in material science.

  • Structural Studies of Derivatives : The work by Gang Liu and Jie Gao (2012) on 2-(4-Methoxyphenoxy)acetohydrazide, synthesized from Ethyl 2-(4-methoxyphenoxy)acetate, provides insights into the molecular structure and bonding characteristics of these compounds.

Safety And Hazards

Ethyl 2-(4-methoxyphenoxy)acetoacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, and using protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-13(15)12(9(2)14)18-11-7-5-10(16-3)6-8-11/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJKLMFBBJCAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenoxy)acetoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methoxyphenoxy)acetoacetate

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